2-(Aminomethyl)-4-fluorobenzonitrile hydrochloride
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Overview
Description
2-(Aminomethyl)-4-fluorobenzonitrile hydrochloride is an organic compound with a complex structure that includes an aminomethyl group, a fluorine atom, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-fluorobenzonitrile hydrochloride typically involves multiple steps. One common method starts with the nitration of 4-fluorobenzonitrile, followed by reduction to form the corresponding amine. The aminomethyl group is then introduced through a reaction with formaldehyde and hydrogen cyanide, followed by hydrochloric acid treatment to yield the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-4-fluorobenzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or diethyl ether .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives .
Scientific Research Applications
2-(Aminomethyl)-4-fluorobenzonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism by which 2-(Aminomethyl)-4-fluorobenzonitrile hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(Aminomethyl)-5-fluorobenzonitrile hydrochloride
- 2-(Aminomethyl)-4-chlorobenzonitrile hydrochloride
- 2-(Aminomethyl)-4-bromobenzonitrile hydrochloride
Uniqueness
2-(Aminomethyl)-4-fluorobenzonitrile hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity compared to its analogs with different halogen substitutions .
Properties
Molecular Formula |
C8H8ClFN2 |
---|---|
Molecular Weight |
186.61 g/mol |
IUPAC Name |
2-(aminomethyl)-4-fluorobenzonitrile;hydrochloride |
InChI |
InChI=1S/C8H7FN2.ClH/c9-8-2-1-6(4-10)7(3-8)5-11;/h1-3H,5,11H2;1H |
InChI Key |
QRIPOZBJCGWDMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)CN)C#N.Cl |
Origin of Product |
United States |
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